molecular formula C14H19NO3 B14356403 Methyl 2-amino-3-methoxy-2-methyl-5-phenylpent-4-enoate CAS No. 90179-93-4

Methyl 2-amino-3-methoxy-2-methyl-5-phenylpent-4-enoate

Katalognummer: B14356403
CAS-Nummer: 90179-93-4
Molekulargewicht: 249.30 g/mol
InChI-Schlüssel: SMBUBRQWXHOHMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-amino-3-methoxy-2-methyl-5-phenylpent-4-enoate is an organic compound with a complex structure that includes amino, methoxy, and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-methoxy-2-methyl-5-phenylpent-4-enoate typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to introduce the amino, methoxy, and phenyl groups in the desired positions. Specific details on the synthetic routes and reaction conditions are often tailored to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The use of catalysts, temperature control, and purification techniques are crucial in the industrial production process to obtain the compound in large quantities with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-3-methoxy-2-methyl-5-phenylpent-4-enoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens, acids, and bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-3-methoxy-2-methyl-5-phenylpent-4-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 2-amino-3-methoxy-2-methyl-5-phenylpent-4-enoate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-phenylpent-4-enoate: This compound shares a similar structure but lacks the amino and methoxy groups.

    Methyl 3-amino-5-bromo-2-methylbenzoate: This compound has a similar amino group but differs in its overall structure and functional groups.

Uniqueness

Methyl 2-amino-3-methoxy-2-methyl-5-phenylpent-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

90179-93-4

Molekularformel

C14H19NO3

Molekulargewicht

249.30 g/mol

IUPAC-Name

methyl 2-amino-3-methoxy-2-methyl-5-phenylpent-4-enoate

InChI

InChI=1S/C14H19NO3/c1-14(15,13(16)18-3)12(17-2)10-9-11-7-5-4-6-8-11/h4-10,12H,15H2,1-3H3

InChI-Schlüssel

SMBUBRQWXHOHMV-UHFFFAOYSA-N

Kanonische SMILES

CC(C(C=CC1=CC=CC=C1)OC)(C(=O)OC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.